3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-YL)methyl]benzamide
Description
3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide is a complex organic compound that features a chloro-substituted benzamide core, a cyclohexyl group, and a quinoline derivative
Properties
IUPAC Name |
3-chloro-N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-10-11-22-18(12-16)13-19(23(28)26-22)15-27(21-8-3-2-4-9-21)24(29)17-6-5-7-20(25)14-17/h5-7,10-14,21H,2-4,8-9,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPIAIPVJNVDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a series of reactions starting from an appropriate aniline derivative. This often involves cyclization reactions and subsequent functional group modifications.
Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction. This can be achieved using reagents such as carbodiimides or other coupling agents.
Introduction of the Cyclohexyl Group: The cyclohexyl group is typically introduced via nucleophilic substitution reactions, where a suitable cyclohexyl halide reacts with the amide nitrogen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Employed as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The quinoline moiety may intercalate with DNA, affecting gene expression. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide
- 3-Chloro-N-cyclohexyl-N-[(2-hydroxy-5-methylquinolin-3-yl)methyl]benzamide
Uniqueness
3-Chloro-N-cyclohexyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide is unique due to the specific positioning of the hydroxyl and methyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
